

A Comparative Guide to Reversible BTK Inhibitors: BMS-935177, Fenebrutinib, and Pirtobrutinib

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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

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Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of B-cell malignancies and autoimmune diseases. While first-generation covalent inhibitors have demonstrated significant efficacy, the development of resistance and off-target effects have spurred the advancement of reversible BTK inhibitors. This guide provides a detailed, objective comparison of three prominent reversible BTK inhibitors: **BMS-935177**, fenebrutinib, and pirtobrutinib, focusing on their preclinical performance with supporting experimental data.

Biochemical and Cellular Potency

The potency of a BTK inhibitor is a key determinant of its therapeutic potential. Biochemical assays measure the direct inhibition of the BTK enzyme, while cellular assays provide insight into the inhibitor's activity within a biological system.

BMS-935177 is a potent, reversible BTK inhibitor with a reported IC₅₀ value of 2.8 nM in cell-free assays.[1] In cellular assays, it effectively inhibits calcium flux in human Ramos B cells (IC₅₀ = 27 nM) and TNF α production in peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 14 nM.[2] Fenebrutinib also demonstrates high potency, while pirtobrutinib is a highly selective, non-covalent BTK inhibitor that shows potent inhibition of both wild-type and C481-mutant BTK.[3][4][5]

| Inhibitor | BTK IC50 (nM, cell-free) | Cellular Assay | Cell Type | Cellular IC50 (nM) |
|-----------------|--------------------------|-------------------------|---------------|--------------------|
| BMS-935177 | 2.8[1] | Calcium Flux | Ramos B cells | 27[2] |
| TNFα Production | PBMCs | 14[2] | | |
| CD69 Expression | Peripheral B cells | - | | |
| Fenebrutinib | - | CD69 Expression | B cells | 8.4 |
| CD63 Expression | Basophils | 30.7 | | |
| Pirtobrutinib | - | BTK Autophosphorylation | HEK293T | 3.68 (WT BTK) [3] |
| | 8.45 (C481S BTK)[3] | | | |

Kinase Selectivity Profile

The selectivity of a BTK inhibitor is crucial for minimizing off-target effects and improving its safety profile. Kinome scanning technologies are employed to assess the inhibitory activity of a compound against a broad panel of kinases.

BMS-935177 exhibits good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[1] It also shows greater than 50-fold selectivity over the SRC family of kinases.[1] Pirtobrutinib is described as a highly selective BTK inhibitor, with over 300-fold selectivity for BTK compared to 98% of other kinases tested.[6] Fenebrutinib is also reported to be a highly selective BTK inhibitor.[7][8][9]

| Inhibitor | Kinase | IC50 (nM) / % Inhibition | Selectivity vs. BTK |
|-------------------|--------|--------------------------|---------------------|
| BMS-935177[1] | BTK | 2.8 | 1x |
| TEC | 13 | ~5x | |
| BMX | 24 | ~9x | |
| ITK | - | - | |
| TXK | - | - | |
| BLK | 20 | ~7x | |
| SRC | >3000 | >1100x | |
| Pirtobrutinib[10] | BTK | - | 1x |
| HER4 | - | <20x | |
| BRK | - | <20x | |
| Fenebrutinib[7] | BTK | - | 1x |
| Other Kinases | - | >130x | |

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing an effective dosing regimen.

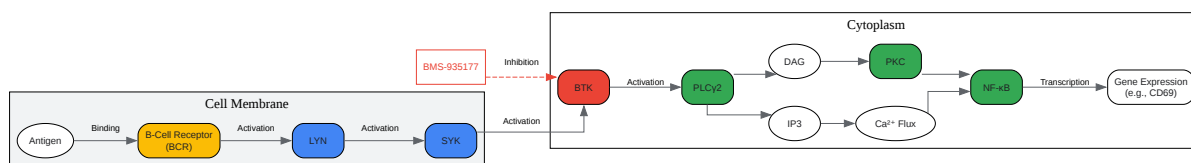
BMS-935177 has demonstrated excellent oral bioavailability (84-100%) in preclinical species, including rats, mice, dogs, and cynomolgus monkeys.[1] It has a half-life of 4 hours in mice and 5.1 hours in rats when administered intravenously.[1] Pirtobrutinib has a long half-life of 20 hours in humans, allowing for once-daily dosing.[11]

| Parameter | BMS-935177 | Fenebrutinib | Pirtobrutinib |
|----------------------|--------------------------------------|--------------|----------------------------|
| Oral Bioavailability | 84-100% (preclinical) [1] | - | - |
| Half-life (t1/2) | 4h (mouse, IV), 5.1h (rat, IV)[1] | - | 20h (human)[11] |
| Dosing Regimen | - | - | Once daily (human) [11] |

Note: Preclinical and clinical data are presented and should not be directly compared.

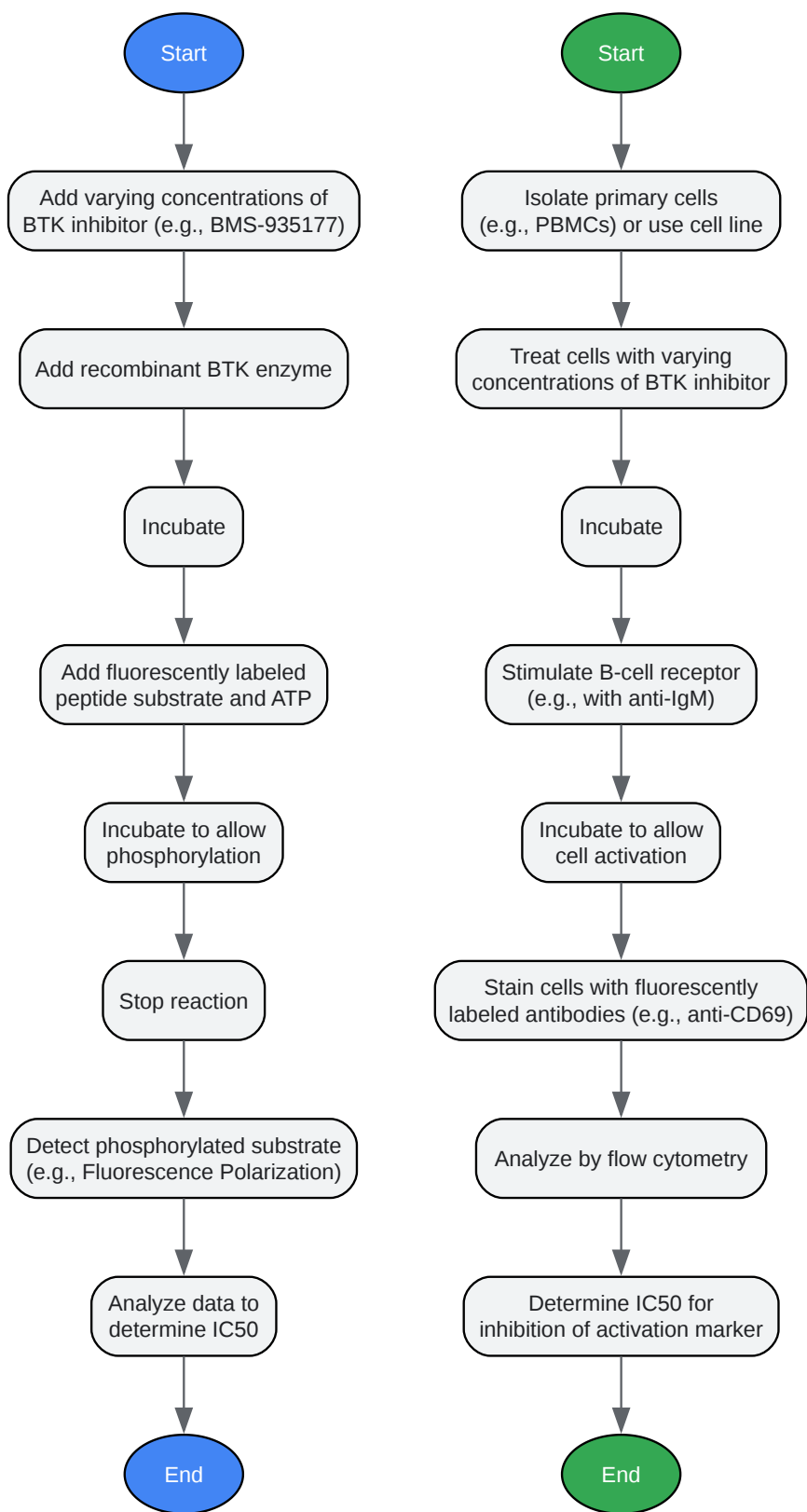
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the B-cell receptor (BCR) signaling pathway and the workflows for key assays.



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Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of **BMS-935177** on BTK.



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